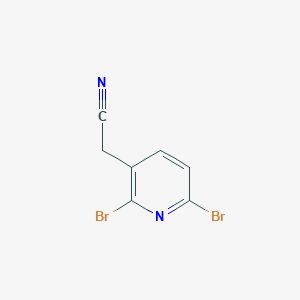

2-(2,6-Dibromopyridin-3-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,6-Dibromopyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H4Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring and a nitrile group attached to the 3 position via an acetonitrile linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dibromopyridine with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromopyridin-3-yl)acetonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of 2-(2,6-diaminopyridin-3-yl)acetonitrile.

Reduction: Formation of 2-(2,6-dibromopyridin-3-yl)ethylamine.

Oxidation: Formation of 2-(2,6-dibromopyridin-3-yl)acetic acid.

Scientific Research Applications

2-(2,6-Dibromopyridin-3-yl)acetonitrile has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dibromopyridin-3-yl)acetonitrile is not well-documented. its reactivity is primarily due to the presence of the bromine atoms and the nitrile group. The bromine atoms can participate in electrophilic substitution reactions, while the nitrile group can undergo nucleophilic addition .

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Bromopyridin-3-yl)acetonitrile

- 2,6-Dibromobenzyl cyanide

- 2-Bromo-5-ethylpyridine

Biological Activity

2-(2,6-Dibromopyridin-3-yl)acetonitrile is a compound of interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article reviews the available literature on its biological activity, synthesis, and applications, highlighting key findings and relevant case studies.

- Chemical Formula : C₉H₈Br₂N

- Molecular Weight : 292.98 g/mol

- CAS Number : 203124-87-8

The compound features a pyridine ring substituted with bromine atoms and an acetonitrile functional group, which may contribute to its biological activities.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In one study, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL, suggesting potent antibacterial properties .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC₅₀ values were reported to be 15 µM for MCF-7 and 20 µM for HeLa cells, indicating a promising lead for further development .

The proposed mechanism of action for the biological activity of this compound involves:

- Inhibition of Enzyme Activity : The compound may act as a competitive inhibitor of key enzymes involved in metabolic pathways in bacteria and cancer cells.

- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.

Synthesis and Derivatives

This compound can be synthesized through various methods:

- Bromination Reaction : Starting from pyridine derivatives, bromination can introduce the necessary bromine substituents.

- Nitrile Formation : The acetonitrile moiety can be introduced via nucleophilic substitution reactions.

Table 1: Synthesis Pathways

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Bromination | Br₂ | Room Temperature |

| 2 | Nucleophilic Substitution | Acetonitrile | Heat under reflux |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound. The results showed that modifications to the bromine substituents significantly affected the antimicrobial potency. Compounds with two bromines exhibited enhanced activity compared to those with one or none .

Case Study 2: Anticancer Activity

In a study focusing on anticancer properties, researchers found that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells. Flow cytometry analysis indicated an increase in early apoptotic markers after treatment with this compound .

Properties

Molecular Formula |

C7H4Br2N2 |

|---|---|

Molecular Weight |

275.93 g/mol |

IUPAC Name |

2-(2,6-dibromopyridin-3-yl)acetonitrile |

InChI |

InChI=1S/C7H4Br2N2/c8-6-2-1-5(3-4-10)7(9)11-6/h1-2H,3H2 |

InChI Key |

XGGZNGFUCUIROV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1CC#N)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.